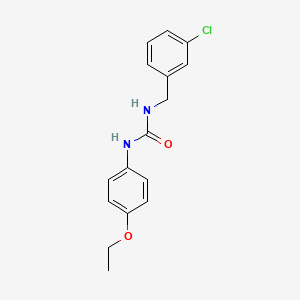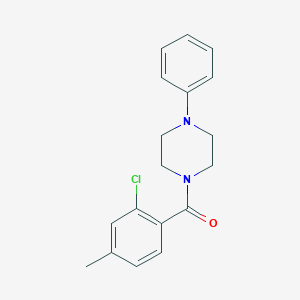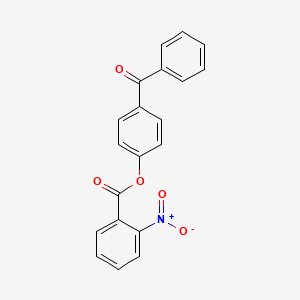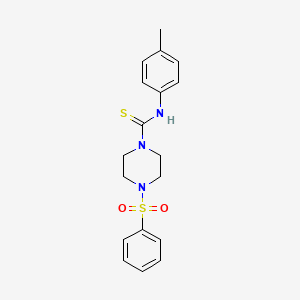
N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea, also known as CBE, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. CBE is a urea derivative that has been shown to have potent inhibitory effects on various enzymes and receptors, making it a valuable tool in the study of biological processes.
Mecanismo De Acción
The mechanism of action of N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea involves its ability to bind to the active site of enzymes and receptors, thereby inhibiting their activity. N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea has been shown to have a high affinity for AChE, as well as other enzymes and receptors such as butyrylcholinesterase (BChE), muscarinic receptors, and nicotinic receptors.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on AChE and other enzymes and receptors, N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea has been shown to have anti-inflammatory and antioxidant properties. N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea in lab experiments is its ability to selectively target specific enzymes and receptors, allowing researchers to investigate their roles in biological processes. Another advantage of N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea is its relatively low toxicity, which makes it a safer alternative to other enzyme inhibitors. However, one limitation of N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea. One area of interest is the development of new N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea derivatives with improved properties, such as increased solubility or selectivity for specific enzymes and receptors. Another area of interest is the investigation of N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Overall, N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea is a valuable tool for scientific research with many potential applications in the future.
Métodos De Síntesis
The synthesis of N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea involves the reaction of 3-chlorobenzyl isocyanate with 4-ethoxyaniline in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been well-established and has been used by many researchers to obtain high-quality N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea for their experiments.
Aplicaciones Científicas De Investigación
N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea has been used in a variety of scientific studies to investigate its effects on various biological processes. One of the most common applications of N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea is in the study of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea has been shown to inhibit AChE activity, making it a useful tool for studying the role of AChE in the nervous system.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-21-15-8-6-14(7-9-15)19-16(20)18-11-12-4-3-5-13(17)10-12/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUHERXXDVOYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-3-(4-ethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5730812.png)






![5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5730883.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5730884.png)
![5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)
![4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5730896.png)

